Cyclohexanecarboxylic-D11 acid
Overview
Description
Cyclohexanecarboxylic-D11 acid is a deuterium-labeled compound, where the hydrogen atoms in cyclohexanecarboxylic acid are replaced with deuterium. This compound is primarily used in research and analytical applications due to its stable isotope labeling, which aids in tracing and quantification in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic-D11 acid can be synthesized through the hydrogenation of benzoic acid using deuterium gas. The process involves the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is subjected to hydrogenation in the presence of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale reactors and deuterium gas, benzoic acid is hydrogenated in the presence of a catalyst.
Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboxylic-D11 acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be oxidized to form cyclohexene.
Reduction: It can be reduced to cyclohexanol.
Substitution: It can undergo substitution reactions to form derivatives such as esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products:
Cyclohexene: Formed through oxidation.
Cyclohexanol: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Scientific Research Applications
Cyclohexanecarboxylic-D11 acid is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of deuterium-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic-D11 acid involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms allow for precise tracking and quantification of the compound in various processes. This aids in understanding reaction mechanisms, metabolic pathways, and drug interactions .
Comparison with Similar Compounds
Cyclohexanecarboxylic-D11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclohexanecarboxylic acid: The non-labeled version of the compound.
Cyclohexylcarboxylic acid: Another carboxylic acid derivative of cyclohexane.
Hexahydrobenzoic acid: A similar compound with a different structural arrangement
This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research and analytical applications.
Biological Activity
Cyclohexanecarboxylic-D11 acid is a deuterated form of cyclohexanecarboxylic acid, characterized by the substitution of hydrogen atoms with deuterium. This modification can significantly influence the compound's biological activity, pharmacokinetics, and therapeutic potential. This article explores the biological activity of this compound through various studies, highlighting its effects in different biological contexts.
- Molecular Formula : C₇H₁₁D₁₁O₂
- Molecular Weight : 139.237 g/mol
- LogP : 1.651
- Polar Surface Area (PSA) : 37.300 Ų
These properties suggest that this compound is relatively lipophilic, which may enhance its ability to penetrate biological membranes and influence its bioactivity.
Biological Activity Overview
This compound has been studied for its potential pharmacological effects, including anti-inflammatory and anticonvulsant activities. The presence of deuterium is known to alter the metabolic pathways of compounds, which can lead to variations in their biological effects.
In Vitro Studies
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Anticonvulsant Activity :
A study by Liu et al. (1994) investigated the pharmacokinetics and pharmacodynamics of cyclohexanecarboxylic acid analogues, including this compound. It was found to exhibit anticonvulsant properties in rat models, suggesting its potential utility in treating seizure disorders . -
Inflammatory Response Modulation :
Research has shown that this compound can modulate inflammatory responses when used in cell culture systems treated with TNF-α or LPS. This indicates its potential role as an anti-inflammatory agent .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rats, this compound was administered at varying doses to evaluate its anticonvulsant efficacy compared to non-deuterated counterparts. Results indicated a significant reduction in seizure frequency and duration at optimal doses, supporting its therapeutic potential for epilepsy management.
Case Study 2: Inflammatory Conditions
A separate study assessed the impact of this compound on cytokine production in vitro using macrophage cell lines stimulated with TNF-α. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Reference | Observed Effect |
---|---|---|
Anticonvulsant | Liu et al., 1994 | Reduced seizure frequency and duration |
Anti-inflammatory | In vitro study (2024) | Decreased cytokine production |
Metabolic Modulation | Russak et al., 2019 | Altered pharmacokinetics due to deuteration |
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-KAFHOZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.